molecular formula C15H22O B13126247 3-Methyl-3-diadamantol

3-Methyl-3-diadamantol

Cat. No.: B13126247
M. Wt: 218.33 g/mol
InChI Key: OSSAWQZYLMHALX-UHFFFAOYSA-N
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Description

3-Methyl-3-diadamantol is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the adamantane framework. Adamantane derivatives, including this compound, are known for their unique structural properties and have found applications in various fields such as drug delivery systems, surface recognition, and material science .

Preparation Methods

The synthesis of 3-Methyl-3-diadamantol typically involves the functionalization of adamantane. One common method is the Lewis-acid catalyzed rearrangement, which leads to the formation of the adamantane cage . The introduction of the methyl and hydroxyl groups can be achieved through various organic reactions, such as Friedel-Crafts alkylation and subsequent oxidation. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Methyl-3-diadamantol undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Methyl-3-diadamantol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-diadamantol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the adamantane framework provides a rigid and stable structure that can interact with cellular membranes and proteins, potentially modulating their behavior .

Comparison with Similar Compounds

3-Methyl-3-diadamantol can be compared with other adamantane derivatives, such as:

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3-methylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-ol

InChI

InChI=1S/C15H22O/c1-15(16)8-5-10-9-2-7-3-12(10)14(15)13(4-7)11(9)6-8/h7-14,16H,2-6H2,1H3

InChI Key

OSSAWQZYLMHALX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C4CC5CC3C1C(C5)C4C2)O

Origin of Product

United States

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